molecular formula C7H5N3O3S B14499508 6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one CAS No. 63178-16-5

6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one

Cat. No.: B14499508
CAS No.: 63178-16-5
M. Wt: 211.20 g/mol
InChI Key: SKQWTMDXZATGJQ-UHFFFAOYSA-N
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Description

6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one is a heterocyclic compound that contains a benzothiadiazole core. Compounds with this core structure are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one typically involves the nitration of a precursor benzothiadiazole compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the nitro group to an amino group, often using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 6-Methyl-4-amino-2,1,3-benzothiadiazol-5(3H)-one.

    Substitution: Various substituted benzothiadiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2,1,3-benzothiadiazole: Lacks the methyl group at the 6-position.

    6-Methyl-2,1,3-benzothiadiazol-5(3H)-one: Lacks the nitro group at the 4-position.

    2,1,3-Benzothiadiazole: The parent compound without any substituents.

Uniqueness

6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs.

Properties

CAS No.

63178-16-5

Molecular Formula

C7H5N3O3S

Molecular Weight

211.20 g/mol

IUPAC Name

6-methyl-4-nitro-2,1,3-benzothiadiazol-5-ol

InChI

InChI=1S/C7H5N3O3S/c1-3-2-4-5(9-14-8-4)6(7(3)11)10(12)13/h2,11H,1H3

InChI Key

SKQWTMDXZATGJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NSN=C2C(=C1O)[N+](=O)[O-]

Origin of Product

United States

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